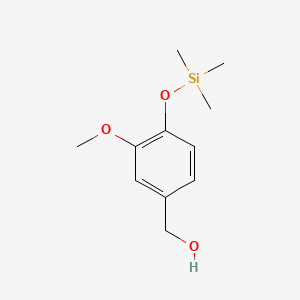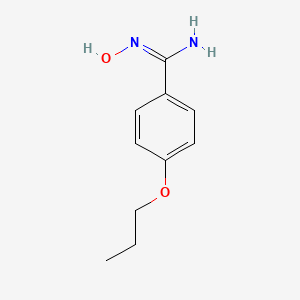![molecular formula C28H22N4O2 B13382745 6,6'-Bis[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]-2,2'-bipyridine](/img/structure/B13382745.png)
6,6'-Bis[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]-2,2'-bipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine is a chiral ligand known for its ability to form stable complexes with various metal ions. This compound is particularly significant in the field of coordination chemistry due to its unique structure, which allows it to act as a bidentate ligand, coordinating through the nitrogen atoms of the bipyridine and oxazoline rings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine with (S)-4-phenyl-4,5-dihydrooxazole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, which facilitates the formation of the desired product with high enantioselectivity .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The bipyridine and oxazoline rings can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions typically occur under mild to moderate conditions, ensuring the stability of the compound .
Major Products Formed
The major products formed from these reactions include various substituted bipyridine and oxazoline derivatives, which can be further utilized in coordination chemistry and catalysis .
Applications De Recherche Scientifique
6,6’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties.
Biology: The compound’s metal complexes are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate the compound’s potential in drug delivery systems and as a therapeutic agent.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials
Mécanisme D'action
The mechanism by which 6,6’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine exerts its effects involves the coordination of metal ions through its nitrogen atoms. This coordination can alter the electronic properties of the metal center, enhancing its reactivity and stability. The molecular targets include various metal ions, and the pathways involved are primarily related to coordination chemistry and catalysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A simpler ligand that also forms stable metal complexes but lacks the chiral oxazoline rings.
4,4’-Bis(oxazoline): Another chiral ligand with oxazoline rings but different coordination properties due to the absence of the bipyridine structure
Uniqueness
6,6’-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)-2,2’-bipyridine is unique due to its combination of chiral oxazoline rings and bipyridine structure, which provides enhanced stability and selectivity in metal coordination. This makes it particularly valuable in asymmetric catalysis and the development of chiral materials .
Propriétés
Formule moléculaire |
C28H22N4O2 |
|---|---|
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
4-phenyl-2-[6-[6-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C28H22N4O2/c1-3-9-19(10-4-1)25-17-33-27(31-25)23-15-7-13-21(29-23)22-14-8-16-24(30-22)28-32-26(18-34-28)20-11-5-2-6-12-20/h1-16,25-26H,17-18H2 |
Clé InChI |
IGCOZILWCDLYHM-UHFFFAOYSA-N |
SMILES canonique |
C1C(N=C(O1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=NC(CO4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-acetyl-7-hydroxy-3-methyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B13382678.png)
![3-[(anilinocarbonyl)(1H-tetraazol-5-yl)carbohydrazonoyl]-4-hydroxy-1-methyl-2(1H)-quinolinone](/img/structure/B13382683.png)

![2-methyl-N-[6-methyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]propanamide](/img/structure/B13382706.png)

![N'-[5-ethyl-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide](/img/structure/B13382710.png)
![2-(Hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-2,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B13382719.png)


![N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-butan-2-yl-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B13382750.png)


